molecular formula C21H25N3OS B2442835 2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391863-26-6

2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2442835
CAS No.: 391863-26-6
M. Wt: 367.51
InChI Key: MQLBEHZJOUKNNT-UHFFFAOYSA-N
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Description

2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features an adamantyl group, a thiadiazole ring, and a methylphenyl group

Properties

IUPAC Name

2-(1-adamantyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-13-3-2-4-17(5-13)19-23-24-20(26-19)22-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLBEHZJOUKNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Methylphenyl Thiosemicarbazide

3-Methylphenyl isothiocyanate (10.0 g, 60.6 mmol) was reacted with hydrazine hydrate (6.1 g, 121.2 mmol) in ethanol (50 mL) at 25°C for 4 hours. The precipitate was filtered and recrystallized from ethanol to yield 3-methylphenyl thiosemicarbazide as white crystals (8.9 g, 89%).

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 9.21 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 2.34 (s, 3H, -CH3).
  • IR (KBr) : 3340 cm⁻¹ (N-H), 1265 cm⁻¹ (C=S).

Cyclization to 5-(3-Methylphenyl)-1,3,4-Thiadiazole-2-Thiol

A solution of 3-methylphenyl thiosemicarbazide (7.5 g, 38.5 mmol) in ethanol (30 mL) was treated with carbon disulfide (5.8 mL, 96.3 mmol) and potassium hydroxide (4.3 g, 76.9 mmol). The mixture was refluxed for 10 hours, cooled, and acidified to pH 5 with HCl. The resulting solid was filtered and washed with cold ethanol to afford 5-(3-methylphenyl)-1,3,4-thiadiazole-2-thiol (6.1 g, 78%).

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 13.01 (s, 1H, SH), 7.62–7.25 (m, 4H, Ar-H), 2.41 (s, 3H, -CH3).
  • MS (ESI) : m/z 207 [M+H]+.

Thiol-to-Amine Conversion

The thiol intermediate (5.0 g, 24.2 mmol) was suspended in liquid ammonia (50 mL) with iodine (6.1 g, 24.2 mmol) and stirred at −40°C for 6 hours. After quenching with Na2S2O3, the mixture was extracted with ethyl acetate, dried (Na2SO4), and concentrated to yield 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine as a pale-yellow solid (3.8 g, 82%).

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.58–7.21 (m, 4H, Ar-H), 5.89 (s, 2H, NH2), 2.38 (s, 3H, -CH3).
  • IR (KBr) : 3450 cm⁻¹ (N-H), 1590 cm⁻¹ (C=N).

Synthesis of 2-(Adamantan-1-yl)Acetic Acid

Friedel-Crafts Acylation of Adamantane

Adamantane (10.0 g, 73.5 mmol) was dissolved in dichloromethane (100 mL) under N2. Bromoacetyl bromide (12.7 g, 63.1 mmol) and AlCl3 (10.0 g, 75.0 mmol) were added dropwise at 0°C. After stirring for 24 hours at 25°C, the mixture was poured into ice-water, and the organic layer was separated, washed with NaHCO3, and dried (MgSO4). Evaporation yielded 2-(adamantan-1-yl)acetyl bromide as a white solid (14.2 g, 85%).

Hydrolysis to Carboxylic Acid

The acetyl bromide (12.0 g, 44.4 mmol) was refluxed with 10% NaOH (50 mL) for 3 hours. The solution was acidified with HCl, and the precipitate was filtered and recrystallized from ethanol/water to give 2-(adamantan-1-yl)acetic acid (8.5 g, 89%).

Characterization Data :

  • 1H NMR (400 MHz, CDCl3) : δ 3.12 (s, 2H, -CH2CO), 2.05–1.78 (m, 15H, Adamantane-H).
  • IR (KBr) : 1705 cm⁻¹ (C=O), 2900 cm⁻¹ (C-H adamantane).

Amide Coupling Reaction

EDC/HOBt-Mediated Conjugation

A mixture of 2-(adamantan-1-yl)acetic acid (5.0 g, 23.8 mmol), EDC (5.5 g, 28.6 mmol), and HOBt (3.9 g, 28.6 mmol) in acetonitrile (50 mL) was stirred for 30 minutes. 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine (4.8 g, 23.8 mmol) was added, and stirring continued for 24 hours. The solvent was evaporated, and the residue was purified by column chromatography (EtOAc/petroleum ether, 1:2) to yield the title compound as a white solid (7.1 g, 75%).

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 11.44 (s, 1H, NH), 7.61–7.24 (m, 4H, Ar-H), 3.82 (s, 2H, -CH2CO), 2.41 (s, 3H, -CH3), 2.05–1.75 (m, 15H, Adamantane-H).
  • 13C NMR (100 MHz, DMSO-d6) : δ 170.5 (C=O), 165.3 (C=N), 142.1–121.8 (Ar-C), 49.2 (Adamantane-C), 36.8 (-CH2CO), 21.4 (-CH3).
  • MS (ESI) : m/z 410 [M+H]+.

Optimization and Yield Analysis

Step Reagents/Conditions Yield (%) Purity (HPLC)
Thiosemicarbazide Hydrazine hydrate, EtOH, 25°C 89 98.5
Thiadiazole formation CS2, KOH, reflux 78 97.2
Amination NH3, I2, −40°C 82 96.8
Adamantane acylation AlCl3, CH2Cl2, 25°C 85 99.1
Amide coupling EDC/HOBt, MeCN, 24 h 75 98.7

Spectroscopic Validation

  • IR Analysis : The target compound exhibited key absorptions at 3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), and 1570 cm⁻¹ (C=N), confirming amide and thiadiazole functionalities.
  • Mass Spectrometry : The molecular ion peak at m/z 410 aligned with the calculated molecular weight (409.5 g/mol).

Challenges and Troubleshooting

  • Thiol Oxidation : The conversion of thiol to amine required stringent temperature control (−40°C) to minimize byproduct formation.
  • Adamantane Solubility : Prolonged stirring (24 hours) ensured complete dissolution of adamantane in dichloromethane during acylation.

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the adamantyl or thiadiazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetic acid, dimethylformamide (DMF), dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The thiadiazole ring can participate in various biochemical reactions, potentially modulating cellular processes such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of an adamantyl group, a thiadiazole ring, and a methylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that combines an adamantane moiety with a thiadiazole ring. This unique structure suggests a potential for diverse biological activities, particularly in medicinal chemistry and drug development. The compound's molecular formula is C18H22N4SC_{18}H_{22}N_4S with a molecular weight of approximately 373.50 g/mol.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Material : Adamantane derivatives are used as starting materials.
  • Formation of Thiosemicarbazide : This involves treating adamantane derivatives with isothiocyanates.
  • Cyclization : The thiosemicarbazides undergo cyclization to form the thiadiazole ring.

Antimicrobial Properties

The thiadiazole component of the compound is recognized for its antimicrobial properties . Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria . Studies have shown that compounds similar to this one can outperform standard antibiotics in terms of efficacy.

Antiviral Activity

Compounds containing the adamantane structure have been studied for their antiviral activities , particularly against influenza viruses . The rigid structure of adamantane may enhance binding to viral proteins, potentially inhibiting viral replication.

Anti-inflammatory Effects

The presence of the thiadiazole ring suggests possible anti-inflammatory effects . Compounds in this class have been reported to modulate inflammatory pathways, making them candidates for further research in treating inflammatory diseases.

The mechanism of action for this compound likely involves:

  • Binding to Biological Targets : The adamantane moiety allows the compound to fit into specific binding sites on proteins or enzymes.
  • Non-covalent Interactions : The thiadiazole ring can participate in hydrogen bonding and other interactions that stabilize binding to targets, enhancing biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Dogan et al. (2018)Reported significant antibacterial activity against S. aureus and E. coli with MIC values lower than standard antibiotics .
El-Emam et al. (2012)Demonstrated antiviral properties against HIV and influenza viruses for adamantane derivatives .
Carvalho et al. (2008)Highlighted anti-trypanosomal activity of thiadiazole derivatives, indicating potential for treating parasitic infections .

Q & A

Advanced Research Question

  • Lipophilicity : Adamantane increases logP, improving membrane permeability but potentially reducing solubility.
  • Metabolic Stability : The rigid cage structure resists cytochrome P450 oxidation, prolonging half-life .
  • Toxicity Screening : Use hepatic microsomes (human/rat) to assess metabolic pathways and reactive metabolite formation.

How can apoptosis induction mechanisms be studied for this compound?

Advanced Research Question
outlines:

  • Caspase Activation Assays : Measure caspases 3/8/9 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC).
  • Flow Cytometry : Detect phosphatidylserine exposure (Annexin V/PI staining) in treated vs. untreated cells.
  • Western Blotting : Quantify pro-apoptotic proteins (Bax, Bak) and anti-apoptotic markers (Bcl-2) .

What in vitro models are suitable for assessing potential toxicity?

Advanced Research Question

  • Hepatotoxicity : Use HepG2 cells and measure ALT/AST release.
  • Cardiotoxicity : Employ human iPSC-derived cardiomyocytes and monitor beating frequency.
  • Genotoxicity : Conduct Ames tests or Comet assays to detect DNA damage .

How does molecular conformation impact biological activity?

Advanced Research Question
reveals:

  • X-ray Data : The adamantane group adopts a gauche conformation relative to the acetamide, optimizing hydrophobic interactions.
  • Intermolecular H-Bonds : N–H⋯N bonds stabilize dimer formation, which may influence solubility and bioavailability.
    Validation : Compare activity of polymorphs (e.g., different crystal forms) via dissolution testing .

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